molecular formula C8H6ClNS B2884987 4-Chloro-3-methylthieno[3,2-c]pyridine CAS No. 1315362-03-8

4-Chloro-3-methylthieno[3,2-c]pyridine

Cat. No.: B2884987
CAS No.: 1315362-03-8
M. Wt: 183.65
InChI Key: MVVRTBBYAOXPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methylthieno[3,2-c]pyridine is a heterocyclic compound featuring a fused thiophene-pyridine ring system with chloro and methyl substituents at positions 4 and 3, respectively. This scaffold combines the electron-withdrawing effects of chlorine and the steric influence of the methyl group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

4-chloro-3-methylthieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-4-11-6-2-3-10-8(9)7(5)6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVRTBBYAOXPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylthieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylthiophene with chloroacetyl chloride in the presence of a base, followed by cyclization with ammonia or an amine . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylthieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thienopyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylthieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound can modulate biological pathways by binding to these targets, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Thermal Stability: High melting points (268–287°C) of furopyridine derivatives suggest that the thieno analog may exhibit similar stability, advantageous for drug formulation.
  • Synthetic Scalability : Efficient yields (67–81%) for furopyridines via Suzuki coupling imply that analogous methods could be optimized for the target compound.

Biological Activity

4-Chloro-3-methylthieno[3,2-c]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by a thieno[3,2-c]pyridine core structure with a chlorine substituent at the 4-position and a methyl group at the 3-position. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. It is being investigated for its potential as an antimicrobial agent in both clinical and agricultural settings.
  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its cytotoxic effects on different cancer cell lines, indicating its potential as an anticancer agent . For instance, it was noted that related compounds within the thienopyridine family exhibited significant cytotoxicity against breast cancer cell lines, suggesting a similar potential for this compound.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biological pathways. Its interactions with molecular targets such as kinases are under investigation to understand its pharmacological potential better .

The exact mechanism of action for this compound is still being elucidated. However, it is believed that the compound interacts with various molecular targets, modulating their activity through binding interactions. This modulation can influence several biological pathways, including:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and survival rates.
  • Disruption of Cellular Processes : By interfering with critical cellular processes, such as apoptosis and cell cycle regulation, the compound may exert its therapeutic effects against cancer cells.

Anticancer Studies

A study focusing on thienopyridine derivatives highlighted the anticancer properties of compounds structurally related to this compound. For example:

  • Cytotoxicity Tests : In vitro tests demonstrated that derivatives exhibited significant cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines. The IC50 values indicated potent activity at low concentrations (e.g., <0.05 µM) with increased effectiveness over time (up to 72 hours) .

Antimicrobial Activity

Another line of research focused on the antimicrobial properties of related thienopyridine compounds:

  • Inhibition Assays : Various assays were conducted to assess the compound's effectiveness against bacterial strains. Results indicated promising antimicrobial activity, warranting further exploration into its application as an antimicrobial agent.

Data Summary Table

Biological ActivityFindingsReference
AntimicrobialExhibits significant antimicrobial properties against various pathogens
AnticancerCytotoxic effects on MDA-MB-231 and MCF-7 cell lines; IC50 < 0.05 µM
Enzyme InhibitionPotential inhibitor of key enzymes involved in signaling pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.